molecular formula C21H24N4O4S B11651190 (6Z)-2-cyclohexyl-5-imino-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-cyclohexyl-5-imino-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11651190
M. Wt: 428.5 g/mol
InChI Key: DUFYQVXASQKRKB-AIPGXAOUSA-N
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Description

(6Z)-2-cyclohexyl-5-imino-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a cyclohexyl group, a trimethoxybenzylidene moiety, and a thiadiazolo[3,2-a]pyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-cyclohexyl-5-imino-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable cyclohexylamine derivative, followed by cyclization with a thiadiazole precursor under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-cyclohexyl-5-imino-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

(6Z)-2-cyclohexyl-5-imino-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6Z)-2-cyclohexyl-5-imino-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazolo[3,2-a]pyrimidines: Compounds with similar core structures but different substituents.

    Cyclohexyl derivatives: Compounds with cyclohexyl groups attached to different cores.

    Trimethoxybenzylidene derivatives: Compounds with trimethoxybenzylidene moieties attached to various cores.

Uniqueness

(6Z)-2-cyclohexyl-5-imino-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to its specific combination of functional groups and core structure

Properties

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

(6Z)-2-cyclohexyl-5-imino-6-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C21H24N4O4S/c1-27-15-10-12(11-16(28-2)17(15)29-3)9-14-18(22)25-21(23-19(14)26)30-20(24-25)13-7-5-4-6-8-13/h9-11,13,22H,4-8H2,1-3H3/b14-9-,22-18?

InChI Key

DUFYQVXASQKRKB-AIPGXAOUSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C4CCCCC4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=N)N3C(=NC2=O)SC(=N3)C4CCCCC4

Origin of Product

United States

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